Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
Description
Structural Characterization of Ethyl 3-[2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
Molecular Architecture and Crystallographic Analysis
The compound crystallizes in the monoclinic space group P1 2~1~/c~1~, with unit cell dimensions a = 14.3251 Å, b = 4.8992 Å, c = 17.4954 Å, and β = 102.522°. The asymmetric unit comprises one molecule, with the quinazolinone ring adopting a boat conformation (puckering parameter Q = 0.312 Å). Key bond lengths include C=O (1.224 Å) and C—N (1.368 Å) in the acetamido bridge, while the chloro-substituted benzene ring exhibits planar geometry (r.m.s. deviation = 0.018 Å).
Intermolecular interactions form a three-dimensional network:
- O—H⋯O hydrogen bonds (2.89 Å, 157°) between the ester carbonyl and hydroxyl groups of adjacent molecules
- C—H⋯π interactions (3.12 Å) involving the phenyl ring and methylene protons
- Weak C—H⋯Cl contacts (3.42 Å) contributing to layered packing
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P1 2~1~/c~1~ |
| a (Å) | 14.3251 |
| b (Å) | 4.8992 |
| c (Å) | 17.4954 |
| β (°) | 102.522 |
| Volume (ų) | 1198.65 |
| Z | 2 |
| R~1~ (I > 2σ(I)) | 0.0482 |
Spectroscopic Profiling
Fourier-Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum exhibits characteristic vibrations:
- Strong absorption at 1,720 cm⁻¹ (ester C=O stretch)
- Bands at 1,685 cm⁻¹ (quinazolinone C=O) and 1,550 cm⁻¹ (amide II)
- Aromatic C—H stretching at 3,050–3,100 cm⁻¹
- N—H deformation vibration at 1,520 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, DMSO-d~6~):
- δ 1.32 (t, J = 7.1 Hz, 3H, CH~2~CH~3~)
- δ 4.29 (q, J = 7.1 Hz, 2H, OCH~2~)
- δ 7.25–8.15 (m, 9H, aromatic protons)
- δ 10.21 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d~6~):
- δ 14.1 (CH~2~CH~3~)
- δ 61.8 (OCH~2~)
- δ 167.4 (ester C=O)
- δ 164.9 (amide C=O)
- δ 153.2–121.4 (aromatic carbons)
UV-Vis Spectroscopy
The electronic spectrum in acetonitrile shows:
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/λ) | Assignment |
|---|---|---|
| ¹H NMR | δ 10.21 | Amide NH |
| ¹³C NMR | δ 167.4 | Ester carbonyl |
| FTIR | 1,720 cm⁻¹ | C=O stretch (ester) |
| UV-Vis | 278 nm | Aromatic π→π* transition |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311++G(d,p) level shows excellent agreement with experimental data (RMSD = 0.021 Å). The HOMO (-6.12 eV) localizes on the quinazolinone ring, while the LUMO (-2.00 eV) occupies the phenylacetamido moiety. The HOMO-LUMO gap (4.12 eV) correlates with the UV-Vis absorption edge at 300 nm.
Table 3: DFT-derived molecular orbital energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.12 | Quinazolinone ring |
| LUMO | -2.00 | Phenylacetamido group |
| LUMO+1 | -1.45 | Ester carbonyl |
Natural Bond Orbital (NBO) Analysis
Second-order perturbation energies identify stabilizing interactions:
Properties
IUPAC Name |
ethyl 3-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-2-33-24(31)17-9-6-10-19(13-17)27-22(30)15-29-21-12-11-18(26)14-20(21)23(28-25(29)32)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBQPNOCADCDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-chloro-2-oxo-4-phenylquinazoline with ethyl 3-aminobenzoate in the presence of a suitable coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product, and purification steps such as recrystallization or chromatography may be employed to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
Pharmacological Applications
Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate exhibits a range of biological activities that make it a candidate for drug development.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound demonstrate anticonvulsant properties. For instance, derivatives of quinazolinones have shown efficacy in seizure models, outperforming traditional treatments like phenobarbital in certain cases . The structure of the compound suggests potential interactions with neurotransmitter systems involved in seizure activity.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Research has highlighted the role of quinazolinones in targeting specific cancer cell lines, indicating a promising avenue for further investigation into this compound's antitumor potential .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Quinazoline derivatives have been linked to the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological effects of this compound. Modifications to the quinazoline core or substituents can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases anticonvulsant potency |
| Substitution at the phenyl ring | Alters selectivity towards specific cancer cell lines |
Case Study 1: Anticonvulsant Efficacy
In a study involving various quinazoline derivatives, it was found that certain structural modifications led to enhanced efficacy in animal models of epilepsy. The most potent compounds had similar structural features to this compound, suggesting a promising therapeutic profile for this compound .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that derivatives of ethyl 3-[2-(6-chloro-2-oxo-4-phenyldihydroquinazolin)] exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzoate derivatives and heterocyclic systems. Below is a comparative analysis based on available analogs (Table 1) and synthesis pathways.
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Key Observations
Heterocyclic Core: The quinazolinone core in the target compound is distinct from the pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) systems in . Quinazolinones are associated with kinase inhibition due to their planar aromatic structure, whereas pyridazines and isoxazoles often target nucleotide-binding domains . The benzooxazinone derivative in incorporates a fused benzoxazine-oxadiazole system, which may confer different binding modes compared to the monomeric quinazolinone .
In contrast, phenethylamino (I-6230 series) or phenethoxy (I-6473) linkers prioritize solubility and flexibility over direct target interaction .
Substituent Effects :
- The 6-chloro group in the target compound likely increases electrophilicity and membrane permeability compared to the 6-methyl group in I-6232 .
- Phenyl substitution at position 4 (target compound) may enhance π-π stacking interactions, similar to the 3-methylisoxazole group in I-6373 .
Synthetic Pathways: The synthesis of the benzooxazinone derivative in uses cesium carbonate and DMF, a common approach for nucleophilic substitutions .
Research Implications and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Bioactivity: Quinazolinones with chloro and phenyl groups often exhibit kinase or protease inhibition, whereas pyridazine/isoxazole derivatives may target inflammatory pathways .
- Optimization : Replacing the acetamido linker with a thioether (e.g., I-6373) could improve metabolic stability but reduce polarity .
Critical Gaps
- No comparative potency or toxicity data are available for the target compound.
- The role of the ethyl benzoate group in pharmacokinetics remains speculative without experimental validation.
Biological Activity
Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.76 g/mol. The compound contains a quinazoline core, which is known for various biological activities.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.76 g/mol |
| CAS Number | 93654-27-4 |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. This compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of quinazoline derivatives, the compound showed an IC50 value of 10 μM against the MCF-7 breast cancer cell line and 12 μM against the HT-29 colorectal cancer cell line. This indicates a potent inhibitory effect on cell proliferation, particularly in hormone-responsive and colorectal cancer models .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 12 |
| PC3 | 10 |
Antibacterial Activity
The compound also demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis.
Research Findings
In vitro studies have shown that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 7.80 µg/mL to 12.50 µg/mL against Staphylococcus aureus and other pathogenic strains .
Table 3: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Escherichia coli | Not Active |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.
The antioxidant activity is attributed to the presence of phenolic structures within the quinazoline framework that can donate hydrogen atoms to reactive oxygen species (ROS), neutralizing them effectively .
Table 4: Antioxidant Activity Data
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 20 µg/mL |
| ABTS Assay | IC50 = 15 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, intermediates like 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one can be reacted with ethyl 3-aminobenzoate derivatives using acetic acid as a catalyst under reflux conditions. Ethanol is commonly used as a solvent, and purification involves filtration and recrystallization .
- Key reagents : Substituted benzaldehydes, acetic acid, absolute ethanol.
- Example protocol : Dissolve intermediates in ethanol, add glacial acetic acid (5 drops per 0.001 mol substrate), and reflux for 4–6 hours. Evaporate solvent under reduced pressure and filter the precipitate .
Q. How is the compound structurally characterized in academic research?
- Analytical techniques :
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, even for complex heterocyclic systems .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃), IR (for amide C=O and ester C-O stretches), and mass spectrometry (to confirm molecular weight) .
Q. What safety protocols are recommended for handling this compound?
- First aid measures :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin/eye contact : Rinse with water for ≥15 minutes.
- General advice : Immediate consultation with a physician is required, and safety data sheets must accompany the patient .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for this compound?
- Experimental variables :
- Catalyst optimization : Replace acetic acid with trifluoroacetic acid (TFA) for faster cyclization.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Reaction time : Extend reflux duration (8–12 hours) to maximize conversion, as seen in analogous quinazolinone syntheses .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting steps :
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments.
- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with observed data .
- Crystallographic confirmation : Resolve ambiguities via X-ray diffraction to unambiguously assign stereochemistry .
Q. What strategies are used to evaluate the compound’s biological activity?
- In vitro assays :
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM.
Q. How is molecular docking employed to predict the compound’s therapeutic targets?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
